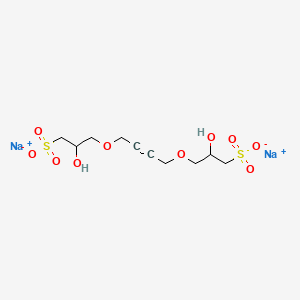![molecular formula C6H4ClN3 B1584376 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 4922-74-1](/img/structure/B1584376.png)
3-Chloro-[1,2,4]triazolo[4,3-a]pyridine
Übersicht
Beschreibung
3-Chloro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound . It is part of the triazolopyridine class, which can refer to a class of antidepressant drugs whose chemical structure includes a triazolopyridine-derived ring system .
Synthesis Analysis
The synthesis of 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine involves aromatic nucleophilic substitution . The compound was synthesized using the chlorinated agent NCS for hydrazones under very mild conditions . An efficient and operationally simple one-pot synthesis of substituted [1,2,4]triazolo [4,3- a ]pyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has also been developed .Molecular Structure Analysis
The molecular structure of 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine was optimized for the monomer and dimer using the GAUSSIAN 16W program package .Chemical Reactions Analysis
Triazole compounds, including 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Physical And Chemical Properties Analysis
3-Chloro-[1,2,4]triazolo[4,3-a]pyridine is a solid with a molecular weight of 153.57 . Its InChI Code is 1S/C6H4ClN3/c7-6-9-8-5-3-1-2-4-10 (5)6/h1-4H and its InChI key is NTMZRYSIBSLHLD-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Methods : 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine derivatives have been synthesized using various methods. For instance, a study demonstrated the synthesis of triazolopyridines via oxidative cyclization using N-Chlorosuccinimide under mild conditions, indicating their ease of preparation (El-Kurdi et al., 2021). Additionally, microwave-assisted synthesis offers advantages like high yields and environmental friendliness (Zhang et al., 2015).
Crystal Structure Analysis : The crystal structure of various derivatives has been determined, providing insight into their molecular arrangement. Studies have detailed the crystallization in specific space groups and dimensions, contributing to a deeper understanding of their physical properties (Wang et al., 2018).
Biological and Chemical Properties
Antifungal Activity : Certain derivatives of 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine have shown promising antifungal activities. For example, one study highlighted a compound's inhibitory effects against various fungi (Wang et al., 2018).
Herbicidal Activities : These compounds have also demonstrated significant herbicidal activities against various weeds, suggesting potential agricultural applications (Liu et al., 2015).
Optical Properties : The optical properties of certain derivatives have been explored, with studies revealing their electron absorption and luminescence spectra. This suggests potential applications in photonic and electronic materials (Dymińska et al., 2022).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-9-8-5-3-1-2-4-10(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMZRYSIBSLHLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290400 | |
| Record name | 3-chloro[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-[1,2,4]triazolo[4,3-a]pyridine | |
CAS RN |
4922-74-1 | |
| Record name | 4922-74-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Acetamide, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B1584297.png)







![Octahydrocyclopenta[c]pyrrole](/img/structure/B1584311.png)
![1-(1-Phenylethyl)-3-[3-(triethoxysilyl)propyl]urea](/img/structure/B1584312.png)
![2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis-](/img/structure/B1584314.png)
